N-butylbenzo[b]thieno[2,3-d]thiophene-2-carboxamide
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Overview
Description
N~2~-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE is a compound belonging to the class of benzothiophene derivatives. These compounds are known for their unique structural, optical, and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of N2-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE typically involves the bromination of benzothiophene derivatives followed by sequential oxidation. For instance, the bromination of 1benzothieno3,2-bbenzothiophene (BTBT) with m-chloroperoxybenzoic acid yields the target compounds in good yields . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield, utilizing techniques such as thermal analysis and quantum chemical calculations to characterize the products .
Chemical Reactions Analysis
N~2~-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include oxidized or substituted derivatives of the original compound .
Scientific Research Applications
N~2~-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced organic semiconductors and fluorescent materials . In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological targets . In industry, it is utilized in the development of organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .
Mechanism of Action
The mechanism of action of N2-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various electronic interactions, influencing its optical and electronic properties . These interactions are crucial for its function in organic electronics and other applications .
Comparison with Similar Compounds
N~2~-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other benzothiophene derivatives, such as 2,7-dibromo BTBT and its oxidized forms, 5,5-dioxide (2,7-diBr-BTBTDO) and 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) . These compounds share similar structural features but differ in their electronic properties and stability. The unique properties of N2-BUTYLTHIENO3,2-BBENZOTHIOPHENE-2-CARBOXAMIDE, such as its specific oxidation states and substitution patterns, make it distinct and valuable for specific applications .
Properties
Molecular Formula |
C15H15NOS2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-butylthieno[3,2-b][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C15H15NOS2/c1-2-3-8-16-15(17)13-9-12-14(19-13)10-6-4-5-7-11(10)18-12/h4-7,9H,2-3,8H2,1H3,(H,16,17) |
InChI Key |
LHOBLEGKSDHMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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